Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

Descripción general

Descripción

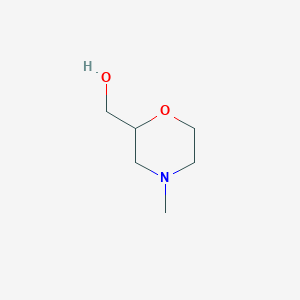

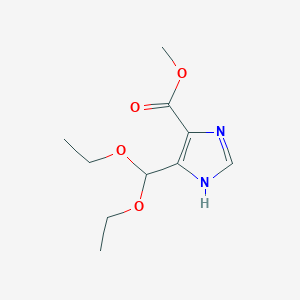

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate, also known as MEDIC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. MEDIC belongs to the class of imidazole derivatives and is a white crystalline powder with a molecular weight of 257.3 g/mol.

Aplicaciones Científicas De Investigación

Green Chemistry

- Methods and Procedures : The compound is utilized in solvent-free conditions, often catalyzed by strong non-ionic bases like KOtBu, to produce high-purity products with minimal by-product formation .

- Results and Outcomes : The optimized synthetic route C demonstrated significant reductions in toxic and corrosive chemical usage, with a clear improvement in green metrics analysis .

Organic Synthesis

- Methods and Procedures : The synthesis involves the reaction of methyl isobutyrate with DMAA in the presence of a catalytic amount of KOtBu .

- Results and Outcomes : The process yields an analogue of the target compound, potentially serving as a green solvent due to its non-toxic characteristics .

Material Science

- Methods and Procedures : Detailed solubility parameters and NMR residual shifts are determined to facilitate the uptake of the compound as a green solvent .

- Results and Outcomes : The compound’s properties are aligned with the requirements for a green solvent, promoting its application in material science .

Pharmaceutical Chemistry

- Methods and Procedures : The compound undergoes various synthetic pathways, including condensation reactions, to form biologically active molecules .

- Results and Outcomes : The synthesis leads to the creation of thiophene derivatives, which are important in the development of new medications .

Catalysis

- Methods and Procedures : The compound is used in conjunction with other catalysts to enhance reaction conditions and outcomes .

Environmental Science

- Methods and Procedures : Its application involves assessing its environmental impact compared to traditional solvents .

- Results and Outcomes : The compound is found to be a viable alternative to more harmful solvents, contributing to the reduction of environmental pollution .

Epigenetics

- Methods and Procedures : Techniques like bisulfite conversion followed by deep sequencing are employed to profile DNA methylation across the genome .

- Results and Outcomes : The studies provide insights into the biological mechanisms underlying complex human phenotypes and disease progression .

Nanotechnology

- Methods and Procedures : Synthesis involves iodine–lithium exchange reactions and is characterized by NMR to ensure the stability of the final material .

- Results and Outcomes : The resulting materials exhibit controlled function and structure, which is essential for the development of programmable nanomaterials .

These applications highlight the versatility of “Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate” in various scientific fields, demonstrating its importance in advancing research and technology. The detailed methods and outcomes are based on the latest research findings, and for the most current data, direct consultation of the specific studies is recommended.

Antioxidant and Antibacterial Agents

- Methods and Procedures : Novel benzamide compounds synthesized from related acids and amine derivatives were analyzed using spectroscopic methods and tested for their antioxidant and antibacterial activities .

- Results and Outcomes : Some synthesized compounds exhibited effective antioxidant and metal chelating activities, as well as in vitro growth inhibitory activity against different bacteria .

Photochromic Materials

- Methods and Procedures : Synthesis involves iodine–lithium exchange reactions, and the materials are characterized by NMR to ensure stability .

- Results and Outcomes : The materials show promise for use in smart devices due to their controlled function and structure .

Drug Discovery and Development

- Methods and Procedures : The compound’s role includes displacing water molecules during molecular recognition, which is crucial in drug design processes .

- Results and Outcomes : Its application in drug discovery has broad implications, including improving pharmacodynamic and pharmacokinetic properties of drugs .

Propiedades

IUPAC Name |

methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-4-15-10(16-5-2)8-7(9(13)14-3)11-6-12-8/h6,10H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJAAHYRVLTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(N=CN1)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509996 | |

| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

CAS RN |

85109-99-5 | |

| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)